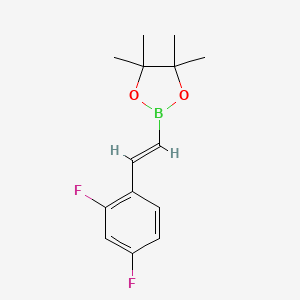

![molecular formula C8H8F3O3P B1316168 Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- CAS No. 146780-15-6](/img/structure/B1316168.png)

Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-

Übersicht

Beschreibung

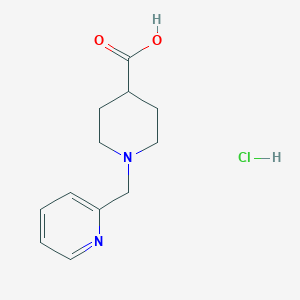

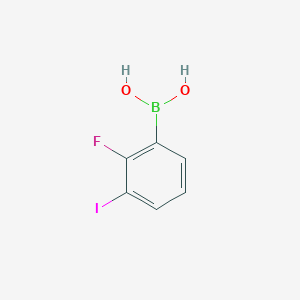

“Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-” is a chemical compound with the CAS Number: 1869-27-8 . It has a molecular weight of 226.09 . The IUPAC name for this compound is 4-(trifluoromethyl)phenylphosphonic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F3O3P/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13) . This code provides a specific description of the molecular structure of the compound.

Wissenschaftliche Forschungsanwendungen

Separation Science

Phosphonic acids, including “[4-(trifluoromethyl)phenyl]methylphosphonic acid”, have been used in separation science . The unique properties of these compounds, such as variable oxidation states, multivalence, asymmetry, and metal-binding properties, make them versatile for selective separations . They are often used in polymer-supported reagents, which have gained attention for eliminating many inconveniences associated with solvent extraction techniques .

Synthesis of Organophosphorus Compounds

Phosphonic acids play a significant role in the synthesis of organophosphorus compounds . The chemistry of phosphorus is mostly based on compounds possessing stable C-P bonds or ones that are inorganic acids—e.g., phosphonic (R-P (O) (OH) 2), phosphoric (R-O-P (O) (OH) 2) and phosphinic (R-P (H) (O) (OH)) acid or their derivatives .

Catalyst/Reagent in Organic Synthesis

Trifluoroacetic acid, a related compound, has seen extensive application in organic synthesis both as a solvent and as a catalyst/reagent . It can facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations . It’s plausible that “[4-(trifluoromethyl)phenyl]methylphosphonic acid” could have similar applications.

Heavy Oil Recovery

While not directly related to “[4-(trifluoromethyl)phenyl]methylphosphonic acid”, polymers have been used in heavy oil recovery . Given the use of phosphonic acids in polymer-supported reagents , it’s possible that this compound could be used in similar applications.

Safety And Hazards

Eigenschaften

IUPAC Name |

[4-(trifluoromethyl)phenyl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGZUFYCFWXQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578575 | |

| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- | |

CAS RN |

146780-15-6 | |

| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)